molecular formula C10H8Cl3N3 B035228 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 106259-87-4

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No. B035228
M. Wt: 276.5 g/mol
InChI Key: ABLOGSPAFQBNMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, often involves condensation reactions or Ullmann coupling reactions. For example, Veettil and Haridas (2010) synthesized tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine using Ullmann coupling reactions, demonstrating the type of synthetic pathways that might be applicable (Veettil & Haridas, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques (NMR, IR, MS) are crucial for elucidating the molecular structure of pyrazole derivatives. Kumarasinghe et al. (2009) used single-crystal X-ray analysis to unambiguously determine the structure of a related compound, showcasing the importance of these techniques in molecular structure analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, to yield a wide range of products. Lim, Dolzhenko, and Dolzhenko (2014) explored the use of the trichloromethyl moiety as a leaving group in nucleophilic substitutions, leading to the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, which highlights the chemical versatility of pyrazole compounds (Lim, Dolzhenko, & Dolzhenko, 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, can be studied using techniques like X-ray crystallography. For instance, the work by Veisi, Maleki, and Jahangard (2015) on the synthesis of tetrahydropyrazolo[3,4-b]pyridin-6-ones provides insights into the physical characteristics of similar compounds (Veisi, Maleki, & Jahangard, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of pyrazole derivatives, are critical for their application in various fields. Studies like those by Karimi-Jaberi, Shams, and Pooladian (2013) on the synthesis of pyrazole derivatives provide valuable information on these aspects (Karimi-Jaberi, Shams, & Pooladian, 2013).

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is valuable in the synthesis of a wide range of heterocyclic compounds. Its derivatives serve as key intermediates in the preparation of complex structures utilized in drug development, dye production, and the creation of novel materials with unique properties.

  • Synthetic Utility in Medicinal Chemistry : Pyrazoline derivatives, closely related to the chemical structure of 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, have been extensively studied for their biological activities. These compounds show promise as potent scaffolds in the development of new anticancer agents due to their ability to interact with various biological targets. For instance, the research by Ray et al. (2022) emphasizes the significance of pyrazoline derivatives in anticancer drug design, highlighting their versatility and potential for therapeutic applications Ray et al., 2022.

  • Applications in Agriculture : The structural framework of 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine and its analogs find applications in the design of agrochemicals. These compounds can be tailored to create pesticides and herbicides with improved efficacy and selectivity. The adaptability of this scaffold allows for the synthesis of products targeting specific agricultural pests and diseases, contributing to the development of safer and more sustainable farming practices.

  • Material Science Innovations : In the realm of material science, derivatives of 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine contribute to the creation of novel materials with unique optical, electronic, and mechanical properties. These materials find applications in electronics, photonics, and nanotechnology, paving the way for advancements in these fields. The inherent flexibility of this chemical structure in synthesizing polymers and composites offers a vast potential for innovation.

Future Directions

Future research could focus on the synthesis, characterization, and study of the biological activity of “3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine”. Given the biological activities reported for similar compounds, this compound could potentially have interesting biological properties .

properties

IUPAC Name

5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c1-5-2-9(14)16(15-5)10-7(12)3-6(11)4-8(10)13/h2-4H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLOGSPAFQBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366131
Record name 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

CAS RN

106259-87-4
Record name 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106259-87-4
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Synthesis routes and methods

Procedure details

To a solution of 0.51 g (22.0 mmol) of sodium in methanol was added 1.66 g (20.0 mmol) of 5-methylisoxazole. The reaction mixture as refluxed for 8 hours and then stirred overnight at room temperature. Then 4.23 g (20.0 mmol) of 2,4,6-trichlorophenylhydrazine was added and the reaction mixture was again refluxed for 4 hours. A second portion of sodium In methanol was added and reflux was continued for 24 hours. The reaction mixture was taken up with ether and dilute hydrogen chloride. The organic extracts were washed with dilute hydrogen chloride and brine, and then dried with magnesium sulfate and evaporated to give crystals, m.p. 132-134° C. Analysis of this material, particularly two CN bands in the IR spectrum at 2190 cm-1 and 2250 cm-1, revealed it to be a mixture of the cis- and trans-isomers of 1-cyanoacetone-2,4,6-trichlorophenylhydrazone. This material was suspended in methanol and treated with 10.0 mmol of sodium methoxide in 5 mL of methanol. After 5 minutes at room temperature, water was added to crystallize the product which was filtered off and washed well with water. After air drying, the product weighed 2.21 g (40%) and melted at 134.0-135.5° C. Despite the similarity in melting points, the latter material was distinctly different from the former, having an R1 of 0.67 vs. 0.78 for the intermediate on silica gel TLC plates developed with 1:1 hexane ethyl acetate and a distinctly different 300 MHz proton NMR spectrum.
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